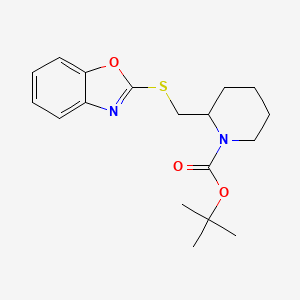

2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

Properties

Molecular Formula |

C18H24N2O3S |

|---|---|

Molecular Weight |

348.5 g/mol |

IUPAC Name |

tert-butyl 2-(1,3-benzoxazol-2-ylsulfanylmethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C18H24N2O3S/c1-18(2,3)23-17(21)20-11-7-6-8-13(20)12-24-16-19-14-9-4-5-10-15(14)22-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3 |

InChI Key |

JHECEAKODPEOQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CSC2=NC3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Steps

| Step | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Benzooxazole ring formation | Cyclization of ortho-aminophenol with carboxylic acid derivatives (e.g., acid chlorides) under dehydrating conditions (e.g., POCl₃, polyphosphoric acid) | Forms the bicyclic benzooxazole heterocycle, key aromatic system with oxygen and nitrogen atoms |

| 2 | Introduction of sulfanylmethyl group | Reaction of benzooxazole intermediate with chloromethyl sulfide or thiol derivatives under basic conditions (e.g., K₂CO₃, DMF) | Creates the -S-CH₂- linker essential for biological activity and further coupling |

| 3 | Coupling with tert-butyl piperidine-1-carboxylate | Nucleophilic substitution of the sulfanylmethyl intermediate with tert-butyl piperidine-1-carboxylate under basic conditions (e.g., NaH, K₂CO₃) in polar aprotic solvents (e.g., DMF, DMSO) | Forms the final compound with the piperidine ring attached; tert-butyl carbamate protects the amine functionality |

| 4 | Purification | Recrystallization or chromatographic techniques (e.g., silica gel column chromatography) | Ensures high purity and yield of the final product |

This general synthetic scheme is supported by analogous preparations of related compounds, such as 4-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester, which share the same core structure and synthetic logic.

Industrial and Laboratory Production Considerations

- Optimization: Industrial synthesis optimizes reaction temperature, solvent choice, and catalysts to maximize yield and purity.

- Protecting Groups: The tert-butyl carbamate (Boc) group is commonly used for protecting the piperidine nitrogen during synthesis and can be removed under acidic conditions if necessary.

- Reaction Monitoring: Techniques such as TLC, NMR, and HPLC are employed to monitor reaction progress.

- Safety: Handling of reagents like thiols and acid chlorides requires appropriate safety measures due to toxicity and reactivity.

Reaction Conditions and Mechanistic Insights

Key Reagents and Conditions

| Reaction Step | Typical Reagents | Conditions | Purpose |

|---|---|---|---|

| Benzooxazole formation | Ortho-aminophenol, acid chloride or carboxylic acid, dehydrating agents (POCl₃, polyphosphoric acid) | Heating under reflux, inert atmosphere | Cyclization to form heterocycle |

| Sulfanylmethyl introduction | Chloromethyl sulfide or thiol, base (K₂CO₃, NaH) | Room temperature to moderate heating, polar aprotic solvent | Nucleophilic substitution to introduce sulfur linker |

| Coupling with piperidine | tert-butyl piperidine-1-carboxylate, base (K₂CO₃, NaH) | Room temperature to 60 °C, polar aprotic solvent | Formation of thioether bond to piperidine |

| Purification | Silica gel chromatography, recrystallization solvents (ethyl acetate, hexane) | Ambient temperature | Isolation of pure compound |

Mechanistic Notes

- The benzooxazole ring forms via intramolecular nucleophilic attack of the amino group on the carboxylic acid derivative, followed by dehydration.

- The sulfanylmethyl group is introduced by nucleophilic substitution of a halomethyl sulfide intermediate with the thiol or sulfide nucleophile.

- The piperidine nitrogen protected by tert-butyl carbamate acts as a nucleophile to displace a suitable leaving group on the benzooxazole-sulfanylmethyl intermediate.

- The sulfur atom in the thioether linkage can be susceptible to oxidation, which may be controlled during synthesis and storage.

Comparative Data Table of Preparation Methods

| Method Aspect | Description | Advantages | Disadvantages |

|---|---|---|---|

| Cyclization of ortho-aminophenol | Classical method for benzooxazole ring formation | High yield, well-established | Requires harsh dehydrating agents |

| Sulfanylmethyl introduction via halide | Nucleophilic substitution with chloromethyl sulfide | Straightforward, good regioselectivity | Halides may be sensitive or toxic |

| Coupling with tert-butyl piperidine-1-carboxylate | Nucleophilic substitution under basic conditions | Efficient, protects amine functionality | Requires careful control of base and solvent |

| Purification by chromatography | Standard purification | High purity product | Time-consuming, solvent-intensive |

Chemical Reactions Analysis

Types of Reactions

2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nitric acid, halogens (e.g., chlorine, bromine)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Nitrobenzoxazole, halobenzoxazole

Scientific Research Applications

2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders due to its piperidine moiety.

Materials Science: The benzoxazole ring imparts fluorescence properties, making this compound useful in the development of optical materials and sensors.

Biological Studies: It can be used in the study of enzyme interactions and as a probe for biological imaging.

Mechanism of Action

The mechanism of action of 2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Chemical Identification :

- CAS Number : 1353944-42-9 .

- Molecular Formula : C₁₈H₂₄N₂O₃S (inferred from structural analogs; see Section 2).

- Molecular Weight : 348.5 g/mol (consistent with analogs).

- Structure : Features a benzooxazole ring linked via a sulfanylmethyl group to the 2-position of a piperidine ring, which is protected by a tert-butyloxycarbonyl (Boc) group.

Its Boc group enhances stability during reactions, while the benzooxazole moiety may contribute to aromatic interactions or binding affinity in biological systems .

Comparison with Structural Analogs

The closest analog is 4-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1353946-07-2), a positional isomer differing in the substitution site on the piperidine ring . Below is a detailed comparison:

Key Differences and Implications:

In the 4-substituted isomer, the substituent is farther from the Boc group, possibly allowing greater conformational flexibility .

Synthetic Utility :

- Positional isomerism may lead to divergent reactivity in ring-opening or functionalization reactions. For example, the 2-substituted derivative might undergo intramolecular interactions that the 4-substituted analog avoids.

Biological Relevance: While neither compound’s biological data is provided, the substitution site could affect interactions with enzymes or receptors. Benzooxazole derivatives are known for antimicrobial and anticancer properties; thus, even minor structural changes could alter efficacy .

Availability: The 2-substituted isomer is listed as "typically in stock" with pricing tiers (e.g., $8/1g), suggesting its broader use in research . No availability data is provided for the 4-substituted isomer.

Research Findings and Limitations

- Data Gaps : Physical properties (e.g., melting point, solubility) and spectroscopic data (NMR, IR) are unavailable for both compounds, limiting a full comparative analysis.

- Theoretical Predictions : Computational modeling could further elucidate how substitution position affects electronic properties (e.g., dipole moments, H-bonding capacity).

Biological Activity

The compound 2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. These include a benzoxazole moiety, a piperidine ring, and a tert-butyl ester functional group, which may contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

The structural characteristics of the compound can be summarized as follows:

| Feature | Description |

|---|---|

| Benzoxazole Moiety | Associated with various biological activities including anti-inflammatory and anticancer effects. |

| Piperidine Ring | Contributes to diverse reactivity patterns and pharmacological properties. |

| Sulfanyl Group | Enhances chemical reactivity and potential for biological interactions. |

| Tert-butyl Ester | Provides stability and facilitates synthesis. |

Antimicrobial Properties

Preliminary studies indicate that 2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester exhibits promising antimicrobial activity. The compound's mechanism may involve interference with microbial cell wall synthesis or disruption of metabolic pathways critical for microbial survival.

- Case Study 1: In vitro testing against various bacterial strains showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting significant antimicrobial efficacy compared to control compounds.

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly its effects on cancer cell lines.

- Case Study 2: A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of 15 µM. This suggests that the compound may induce apoptosis in cancer cells.

The biological activity of the compound is hypothesized to involve interaction with specific receptors or enzymes relevant to disease pathways. For instance:

- Receptor Binding: Preliminary data suggest that the compound may bind to certain targets involved in cancer progression, potentially inhibiting their activity.

- Enzyme Inhibition: The compound has shown potential as an inhibitor of key enzymes in metabolic pathways, which could contribute to both its antimicrobial and anticancer effects.

Research Findings Summary

Recent research findings highlight the versatility and potential applications of this compound:

-

Antimicrobial Activity:

- Effective against multiple bacterial strains.

- MIC values indicate strong efficacy.

-

Anticancer Activity:

- Induces apoptosis in breast cancer cells.

- Dose-dependent effects observed.

-

Mechanistic Insights:

- Potential interactions with disease-related receptors and enzymes.

- Further studies needed to elucidate precise mechanisms.

Q & A

Q. What are the recommended synthetic routes for 2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized?

A practical approach involves coupling tert-butyl carbamate derivatives with sulfanyl-containing benzooxazole intermediates under controlled conditions. For example, tert-butyl carbamate can react with benzenesulfinic acid sodium salt in the presence of aldehydes to form sulfonylmethyl intermediates, as demonstrated in analogous syntheses of piperidine-carboxylate derivatives . Optimization may include varying solvents (e.g., THF or DCM), temperature (0–25°C), and catalysts (e.g., APS or DMDAAC) to improve yield . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product.

Q. How should researchers handle and store this compound to ensure stability during experiments?

The compound should be stored in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group. Avoid exposure to moisture, strong acids/bases, and elevated temperatures (>40°C) . Safety protocols mandate the use of gloves, lab coats, and fume hoods to minimize dermal or inhalation exposure .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the piperidine ring conformation, Boc group integrity, and benzooxazole substitution patterns. For example, tert-butyl protons typically resonate at δ 1.2–1.4 ppm in CDCl₃ .

- HRMS (ESI) : To verify molecular weight (e.g., calculated [M+Na⁺] for C₁₈H₂₄N₂O₃S: ~395.14 g/mol) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600–700 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between computational predictions and experimental results?

Discrepancies between computed (e.g., PubChem-generated SMILES) and observed NMR/IR data may arise from conformational flexibility or solvent effects. Validate results using:

Q. What strategies are effective for studying the compound’s reactivity under acidic or basic conditions?

Design pH-dependent stability assays:

Q. How can researchers evaluate the compound’s potential as a building block in medicinal chemistry?

- Click Chemistry : Test reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append pharmacophores .

- Enzyme Inhibition Assays : Screen against targets like proteases or kinases, using the benzooxazole moiety as a hinge-binding group .

- Metabolic Stability : Perform liver microsome assays to assess Boc group susceptibility to oxidative cleavage .

Q. What methodologies address the lack of ecological or toxicological data for this compound?

- QSAR Modeling : Predict ecotoxicity using tools like ECOSAR or TEST .

- Daphnia magna Acute Toxicity Tests : Follow OECD Guideline 202 to estimate LC₅₀ values .

- Ames Test : Evaluate mutagenic potential with Salmonella typhimurium strains TA98/TA100 .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in different studies?

Variability in solubility (e.g., DMSO vs. water) may stem from polymorphic forms or impurities. Standardize measurements via:

- Dynamic Light Scattering (DLS) : Assess aggregation states.

- HPLC Purity Checks : Rule out impurity-driven discrepancies .

- Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) to rationalize solvent compatibility .

Methodological Best Practices

Q. What analytical workflows are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

Q. How can researchers design robust structure-activity relationship (SAR) studies using this compound?

- Substitution Libraries : Synthesize derivatives with varied sulfanyl or benzooxazole substituents .

- Free-Wilson Analysis : Correlate structural modifications (e.g., piperidine methylation) with biological activity .

- Molecular Dynamics Simulations : Model interactions with target proteins to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.